7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
Properties
Molecular Formula |
C24H26N4O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
7-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-6-4-16(5-7-17)26-9-11-27(12-10-26)22(29)3-2-8-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,25,34) |
InChI Key |
NCBRBIQEMZAFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps. The starting materials often include 4-methoxyphenylpiperazine and various quinazolinone derivatives. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or alkylation reactions using reagents like bromine (Br2) or methyl iodide (CH3I).
Common Reagents and Conditions
Common reagents include acids like hydrochloric acid (HCl) for hydrolysis reactions, and bases like sodium hydroxide (NaOH) for deprotonation steps. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
Medically, the compound shows promise as a therapeutic agent. It has been investigated for its potential to act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Substituted Quinazolinones
The target compound’s piperazine substituent distinguishes it from analogs with alternative aromatic or aliphatic groups. Key comparisons include:
Compound 1 : 7-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Substituent : Cyclohexyl (aliphatic).
- Molecular Formula : C₂₃H₃₀N₄O₄S.
Compound 2 : 7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Substituent : 2,3-Dimethylphenyl (aromatic, electron-donating).
Key Structural Differences
Quinazolinone Derivatives with Varied Cores
Benzimidazole-Fused Quinazolinones
- Structure: Quinazolinone fused with benzimidazole.
- Activity : Demonstrated cytotoxic activity against cancer cell lines. The target compound’s dioxolo and thioxo groups may offer distinct binding modes compared to benzimidazole’s planar structure.
Quinazolinthione vs. Quinazolinone
- Thioxo derivatives (e.g., target compound) exhibit comparable or superior antiproliferative activity (HepG2, MCF-7) and antioxidant capacity (ABTS/DPPH assays) relative to oxo analogs.
Pharmacokinetic and Pharmacodynamic Profiles
ADME Properties
| Parameter | Target Compound | General Quinazolinones |
|---|---|---|
| Water Solubility | -2.674 to -5.513 log mol/L | High (similar range) |
| Caco-2 Permeability | Good | Good |
| BBB Permeability | Low | Low (common for quinazolinones) |
| CYP Inhibition | CYP2C19, CYP3A4 | Common for this class |
Molecular Docking Insights
- The target compound’s thioxo group may form hydrogen bonds with residues like PHE A:295 in acetylcholinesterase (AChE), akin to donepezil. Piperazine substituents influence binding orientation; the 4-methoxyphenyl group may enhance π-π stacking compared to aliphatic analogs.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and what analytical techniques validate its structure?
- Synthesis Steps : The compound can be synthesized via multi-step coupling reactions. A general approach involves:
Formation of the piperazine-oxobutyl intermediate through nucleophilic substitution (e.g., reacting 4-(4-methoxyphenyl)piperazine with 4-oxobutyl bromide) .
Coupling the intermediate to the quinazolinone core using a thiourea linker under basic conditions (e.g., K₂CO₃ in DMF) .
- Characterization :
- 1H/13C NMR confirms proton environments and carbon backbone .
- HRMS validates molecular weight with <2 ppm error .
- Elemental Analysis ensures purity (>95%) .
Q. How can researchers address low yields during the final coupling step?
- Low yields (20–35%) in coupling reactions (e.g., piperazine-oxobutyl to quinazolinone) are common due to steric hindrance. Strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics .
- Catalytic additives (e.g., KI or phase-transfer catalysts) to improve nucleophilicity .
- Temperature optimization (e.g., 80–100°C for 24–48 hours) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?
- Contradiction Analysis :
- NMR discrepancies (e.g., unexpected splitting) may arise from impurities or tautomerism. Purify via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH) and re-acquire spectra .
- HRMS deviations >2 ppm suggest incorrect molecular ion assignment. Use isotopic pattern analysis or compare with computational models (e.g., DFT-predicted spectra) .
Q. What methodologies optimize solubility for in vitro assays without compromising stability?
- Solubility Challenges : The compound’s lipophilic dioxoloquinazolinone core limits aqueous solubility. Solutions include:
- Co-solvent systems (e.g., DMSO:PBS 1:9) for cell-based assays .
- Nanoparticle formulation using PEGylated lipids to enhance bioavailability .
- Salt formation (e.g., HCl salt) to improve crystallinity and dissolution .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced target binding?
- SAR Strategies :
- Piperazine substituents : Replace 4-methoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to enhance π-π stacking with hydrophobic enzyme pockets .
- Quinazolinone modifications : Introduce methyl groups at position 6 to reduce metabolic oxidation .
- Thioxo vs. oxo : Retain the thioxo group (C=S) for improved hydrogen bonding with cysteine residues in kinases .
Q. What advanced computational tools predict metabolic pathways and toxicity?
- In Silico Methods :
- ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 inhibition and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate binding stability with COMSOL Multiphysics to prioritize stable derivatives .
- Docking Studies : AutoDock Vina identifies key interactions with off-target receptors (e.g., hERG channel) .
Methodological Training and Best Practices
Q. How should researchers design experiments to minimize batch-to-batch variability?
- Quality Control Protocols :
- Strict stoichiometry control (e.g., 1.1:1 molar ratio for coupling reagents) .
- In-process monitoring via TLC or inline IR spectroscopy .
- Standardized workup (e.g., repeated recrystallization from EtOH/H₂O) .
Q. What courses or frameworks support robust experimental design for novel heterocycles?
- Training Resources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
